

Application Notes and Protocols: Synthesis of Carbon Nanotubes Using Camphor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Camphor**
Cat. No.: **B167293**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (C₁₀H₁₆O), a natural, inexpensive, and environmentally friendly botanical hydrocarbon, has emerged as a highly effective precursor for the synthesis of carbon nanotubes (CNTs).^{[1][2][3]} This method, typically employing chemical vapor deposition (CVD), offers several advantages over traditional hydrocarbon precursors, including high yields of multi-walled carbon nanotubes (MWCNTs), good crystallinity, and the ability to produce vertically aligned CNTs.^{[1][2]} The presence of oxygen in the **camphor** molecule is believed to contribute to the etching of amorphous carbon, leading to higher purity of the as-grown CNTs. This document provides detailed application notes and experimental protocols for the synthesis of CNTs using **camphor**, intended for researchers in nanotechnology, materials science, and drug delivery, where high-purity CNTs are essential.

Data Presentation: Synthesis Parameters and Resulting CNT Characteristics

The following tables summarize quantitative data from various studies on the synthesis of carbon nanotubes using **camphor**.

Table 1: Synthesis of Multi-Walled Carbon Nanotubes (MWCNTs) using **Camphor**

Synthesis Temperature (°C)	Catalyst	Substrate	Camphor Mass (g)	Reaction Time (min)	Carrier Gas	MWCNT Diameter (nm)	Yield/Purity	Reference
650	-	-	3	60	-	~10	50% camphor-to-CNT efficiency, >88% purity	[1]
875 ± 25	Ferroocene	Quartz	-	-	Argon	-	Up to 90% yield of MWCNTs	[1][2]
900	Ferroocene	Quartz	-	-	Argon	20-40	Verticaly aligned, ~200 μm length	[1]
800	Ferroocene	Silica balls / Quartz	5	60	Argon (100 mL/min), Hydrogen (70 mL/min)	33-44	25 mg/cm ² , 87.1% carbon percent age	[4]

800	Ferrocene	Stainless Steel 316	15	60	Argon, Hydrogen	33-44	87.1% carbon percent age	[3][5]
700-900	Ferrocene & Aluminum	Silicon	-	-	-	-	Highest yield (~99.99 %) at 900°C	[6]

Table 2: Synthesis of Single-Walled Carbon Nanotubes (SWCNTs) using **Camphor**

Synthesis Temperature (°C)	Catalyst	Substrate	Carrier Gas	Resulting SWCNT Diameter (nm)	Yield	Reference
800-1050	Ferrocene	-	Argon	1.2-1.3	Low	[1][7]

Experimental Protocols

Protocol 1: General Synthesis of MWCNTs using Camphor via Thermal CVD

This protocol outlines a general procedure for the synthesis of MWCNTs on a quartz substrate using ferrocene as a catalyst.

Materials:

- **Camphor** (precursor)
- Ferrocene (catalyst)
- Quartz tube furnace

- Quartz substrate
- Argon gas (high purity)
- Hydrogen gas (high purity)
- Alumina boat

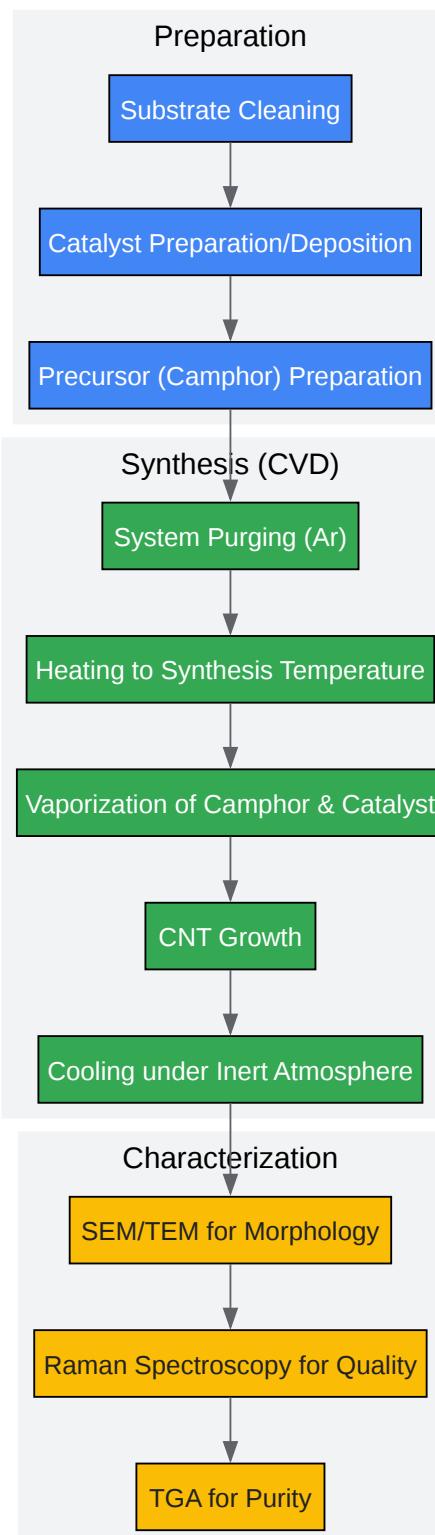
Procedure:

- Substrate Preparation: Clean the quartz substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate in an oven.
- Precursor and Catalyst Preparation: Place a weighed amount of **camphor** in an alumina boat. In a separate boat, place a weighed amount of ferrocene. The ratio of **camphor** to ferrocene can be optimized, but a starting point is typically 10:1 by weight.
- Furnace Setup: Place the quartz substrate in the center of the quartz tube furnace. Place the alumina boat with **camphor** in the upstream, low-temperature zone of the furnace. The ferrocene boat should be placed between the **camphor** and the substrate.
- Purging: Purge the quartz tube with Argon gas at a flow rate of 100-200 sccm for 15-30 minutes to remove any oxygen.
- Heating and Synthesis:
 - Heat the central zone of the furnace (where the substrate is located) to the desired synthesis temperature (e.g., 800-900°C) under Argon flow.
 - Once the central zone reaches the target temperature, begin heating the upstream zone where the **camphor** and ferrocene are located to their sublimation temperatures (**camphor**: ~180°C, ferrocene: ~100-150°C).
 - Introduce a mixture of Argon and Hydrogen gas. A typical flow rate is 100 mL/min for Argon and 70 mL/min for Hydrogen.[\[4\]](#)
 - Continue the reaction for the desired duration, typically 30-60 minutes.

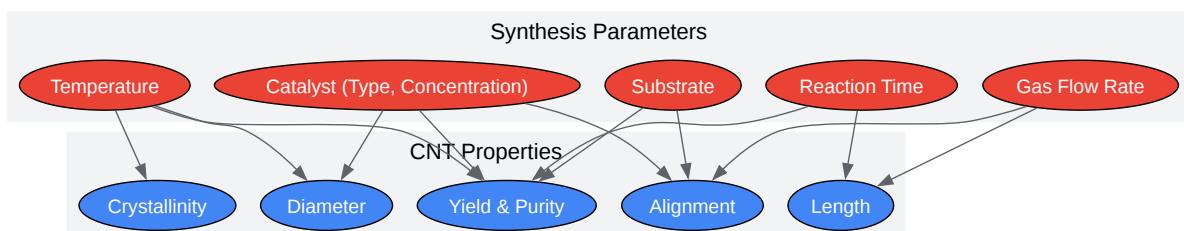
- Cooling: After the reaction is complete, stop heating the furnace and allow it to cool down to room temperature under a continuous flow of Argon gas.
- Sample Collection: Once cooled, a black deposit of carbon nanotubes should be visible on the quartz substrate. This can be collected for further characterization.

Protocol 2: Synthesis of Vertically Aligned CNTs (VACNTs)

This protocol is a modification of the general procedure to promote the growth of vertically aligned CNTs.


Key Modifications from Protocol 1:

- Substrate: A smooth, flat substrate like a silicon wafer or quartz plate is ideal.
- Catalyst Deposition: Instead of using a ferrocene boat, a thin film of iron can be deposited on the substrate using sputtering or electron beam evaporation. This provides a uniform layer of catalyst nanoparticles upon heating.
- Gas Flow: The gas flow dynamics are crucial. A laminar flow of the carrier gas over the substrate is preferred.
- Temperature: A higher synthesis temperature, around 900°C, is often used for VACNT growth.^[1]


Visualizations

Experimental Workflow for CNT Synthesis from Camphor

Experimental Workflow for Camphor-based CNT Synthesis

Influence of Synthesis Parameters on CNT Properties

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Carbon Nanotubes Using Camphor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167293#use-of-camphor-in-the-synthesis-of-carbon-nanotubes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com